ethyl 1-{4-[2-oxo-4,5,6,7,8,8a-hexahydrocyclohepta[b]pyrrol-1(2H)-yl]phenyl}-4-piperidinecarboxylate
Description
Ethyl 1-{4-[2-oxo-4,5,6,7,8,8a-hexahydrocyclohepta[b]pyrrol-1(2H)-yl]phenyl}-4-piperidinecarboxylate is a complex organic compound with a structure that suggests significant functional versatility. It finds relevance across multiple scientific disciplines due to its unique chemical features.
Properties
IUPAC Name |
ethyl 1-[4-(2-oxo-4,5,6,7,8,8a-hexahydrocyclohepta[b]pyrrol-1-yl)phenyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-2-28-23(27)17-12-14-24(15-13-17)19-8-10-20(11-9-19)25-21-7-5-3-4-6-18(21)16-22(25)26/h8-11,16-17,21H,2-7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQQQJIJQWBBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N3C4CCCCCC4=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : Preparation of this compound typically involves multi-step organic synthesis. The general approach may include:
Formation of the Cycloheptapyrrole Core:
Attachment of the Piperidine Ring: : Piperidine carboxylate can be linked via amide coupling reactions.
Formation of Final Compound: : The final compound is obtained through esterification reactions involving ethanol.
Industrial Production Methods: : Industrial synthesis of this compound would typically utilize robust and scalable procedures, incorporating advanced catalysts and optimized reaction conditions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation to form hydroxyl or carbonyl derivatives, while reduction might yield alcohols or amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents and the reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Major Products: : Depending on the reaction conditions, products may include hydroxyl, carbonyl, or amine derivatives, which can further influence its properties and applications.
Scientific Research Applications
Chemistry
Used as a key intermediate in the synthesis of other complex organic molecules.
Biology
Medicine
Investigated for potential therapeutic effects, including roles in neuropharmacology due to its structural similarity to known pharmacophores.
Industry
Utilized in the development of specialized materials and as a reagent in synthetic chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological receptors and enzymes. The exact molecular targets could include G-protein coupled receptors or ion channels, with pathways involving signal transduction processes being influenced by the compound’s presence.
Comparison with Similar Compounds
Comparison
Compared to similar piperidine carboxylate compounds, this molecule's unique cycloheptapyrrole structure provides distinctive binding affinities and reactivity profiles.
Similar Compounds
Ethyl 1-{4-[2-oxo-4,5,6,7,8,8a-hexahydrocyclohepta[b]pyrrol-1(2H)-yl]phenyl}-4-piperidinecarboxylate compared to compounds like 4-phenylpiperidinecarboxylate derivatives, shows unique pharmacokinetics due to its ring structure, influencing absorption and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
